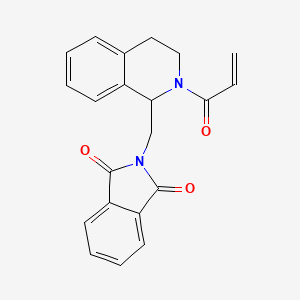![molecular formula C26H23N5O3 B11034691 N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11034691.png)
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a complex organic compound with the molecular formula C26H23N5O3 and a molecular weight of 453.4925 This compound is known for its unique structure, which includes a quinazoline core, an ethoxy group, and a benzamide moiety
Preparation Methods
The synthesis of N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves multiple steps, typically starting with the preparation of the quinazoline core. The ethoxy and methyl groups are introduced through specific reactions, followed by the attachment of the benzamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can be compared with other similar compounds, such as:
N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine: This compound shares the quinazoline core and ethoxy group but differs in its functional groups and overall structure.
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide: This compound has a similar quinazoline core but includes a methanesulfonamide group instead of the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23N5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[N-benzoyl-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H23N5O3/c1-3-34-20-14-15-22-21(16-20)17(2)27-25(28-22)31-26(29-23(32)18-10-6-4-7-11-18)30-24(33)19-12-8-5-9-13-19/h4-16H,3H2,1-2H3,(H2,27,28,29,30,31,32,33) |
InChI Key |
DTNGTIJRHOSRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11034621.png)
![N-hexyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11034627.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11034632.png)
![1-[4-(acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate](/img/structure/B11034640.png)
![(2E)-N-(4-Ethylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B11034642.png)
![tetramethyl 8'-methoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11034647.png)
![4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11034655.png)
![[(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11034657.png)
![4-(4-chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11034662.png)
![6-chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11034668.png)
![N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11034679.png)

![4-(2,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11034683.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)ethane-1,2-dione](/img/structure/B11034684.png)
